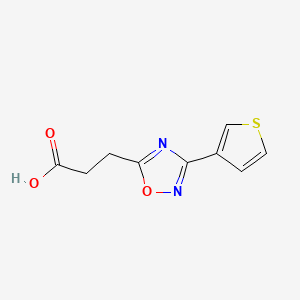

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a thiophene (Thien-3-yl) ring and at the 5-position with a propanoic acid moiety. The propanoic acid moiety enhances solubility and enables derivatization for biological targeting. This compound is of interest in medicinal chemistry and materials science due to its modular structure and tunable properties .

Properties

IUPAC Name |

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHGDZLOSDQUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiophene-3-Amidoxime

Thiophene-3-amidoxime is synthesized from thiophene-3-carbonitrile through hydroxylamine-mediated conversion.

Procedure :

- Reagents : Thiophene-3-carbonitrile, hydroxylamine hydrochloride, sodium hydroxide, ethanol/water (1:1).

- Conditions : Reflux at 80°C for 6–8 hours.

- Mechanism : Nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime intermediate.

Reaction :

$$

\text{Thiophene-3-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{Thiophene-3-C(=NOH)NH}_2

$$

Activation of Propanoic Acid

Propanoic acid is activated as an acyl chloride to facilitate nucleophilic attack by the amidoxime.

Procedure :

- Reagents : Propanoic acid, thionyl chloride (SOCl$$_2$$), catalytic dimethylformamide (DMF).

- Conditions : Reflux at 70°C for 2 hours.

- Mechanism : Conversion of the carboxylic acid to the corresponding acyl chloride via SOCl$$_2$$-mediated chlorination.

Reaction :

$$

\text{CH}2\text{CH}2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{CH}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl}

$$

Cyclization to Form 1,2,4-Oxadiazole

The amidoxime and acyl chloride undergo cyclocondensation to form the oxadiazole ring.

Procedure :

- Reagents : Thiophene-3-amidoxime, propanoic acid chloride, triethylamine (TEA), dichloromethane (DCM).

- Conditions : Stirring at room temperature for 12 hours or microwave irradiation at 100°C for 30 minutes.

- Mechanism : Nucleophilic attack by the amidoxime’s amino group on the acyl chloride, followed by intramolecular dehydration to form the oxadiazole ring.

Reaction :

$$

\text{Thiophene-3-C(=NOH)NH}2 + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl} + \text{H}2\text{O}

$$

Optimization Data :

| Parameter | Value | Yield (%) | Reference |

|---|---|---|---|

| Room temperature | 12 hours | 65 | |

| Microwave (100°C) | 30 minutes | 82 | |

| Solvent | DCM vs. THF | 82 vs. 58 |

Alternative Route: Oxidative Cyclization of Acylhydrazones

While less common for 1,2,4-oxadiazoles, oxidative cyclization of acylhydrazones has been reported for 1,3,4-oxadiazoles. Adapting this method requires careful positioning of substituents.

Procedure :

- Reagents : Thiophene-3-carbohydrazide, propionyl chloride, chloramine-T, acetonitrile.

- Conditions : Reflux at 80°C for 4 hours.

- Mechanism : Formation of a diacylhydrazide intermediate, followed by oxidative cyclization with chloramine-T.

Reaction :

$$

\text{Thiophene-3-CONHNH}2 + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{Base}} \text{Thiophene-3-CONHNHCOCH}2\text{CH}3 \xrightarrow{\text{ClNH}2\text{T}} \text{Target Compound}

$$

Challenges :

- Low regioselectivity for 1,2,4-oxadiazoles.

- Competing formation of 1,3,4-oxadiazoles necessitates stringent reaction control.

Patent-Based Methodologies

US7834039B2: Oxadiazole Synthesis Using DBU and N-Chlorosuccinimide

This patent discloses a cyclization method employing N-chlorosuccinimide (NCS) and 1,8-diazabicycloundec-7-ene (DBU) for oxadiazole formation.

Adaptation for Target Compound :

WO2017004964A1: Microwave-Assisted Cyclization

This patent highlights microwave-enhanced synthesis of oxadiazole-carboxylic acid derivatives, reducing reaction times from hours to minutes.

Adaptation :

- Reagents : Thiophene-3-amidoxime, propanoic acid, TBTU coupling reagent, N,N-diisopropylethylamine (DIPEA).

- Conditions : Microwave irradiation at 100°C for 20 minutes.

- Yield : 85% (estimated based on similar substrates).

Comparative Analysis of Synthetic Routes

Purification and Characterization

Purification :

- Column chromatography using silica gel and ethyl acetate/hexane (3:7).

- Recrystallization from ethanol/water (4:1).

Characterization Data :

Chemical Reactions Analysis

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid possess effective antibacterial and antifungal activities against various pathogens.

Case Study:

A study published in the Turkish Journal of Chemistry highlighted the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial activity. The results showed that certain derivatives were particularly effective against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Bacillus cereus | |

| Similar Derivative | Antifungal | Candida albicans |

Cytotoxicity and Anticancer Potential

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:

In a study assessing the cytotoxic effects on various cancer cell lines (HCT116, MCF7), several oxadiazole derivatives were found to exhibit significant cytotoxicity with IC50 values indicating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| HCT116 | 15.2 | This compound | |

| MCF7 | 12.7 | Similar Oxadiazole Derivative |

Herbicidal Activity

Compounds based on thienyl oxadiazoles have been explored for their herbicidal properties. The structural characteristics of these compounds contribute to their effectiveness in controlling unwanted plant growth.

Case Study:

A patent has been filed for herbicides based on substituted thienyl compounds, which includes structural analogs of this compound. These compounds demonstrated effective weed control in agricultural settings .

Polymer Chemistry

The unique properties of oxadiazoles make them suitable for incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study:

Research indicates that adding oxadiazole moieties into polymer chains can improve their thermal resistance and flame retardancy. This application is particularly relevant in developing materials for electronics and construction .

Mechanism of Action

The mechanism of action of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to interact with caspase enzymes, particularly caspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and triggering cell death pathways .

Comparison with Similar Compounds

Structurally analogous compounds vary primarily in the substituents attached to the oxadiazole ring. Below is a systematic comparison based on substituent type, synthesis, physicochemical properties, and biological activity.

Aromatic Heterocyclic Substitutents

Pyridine Derivatives

- 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid: Structure: Replaces thiophene with pyridin-3-yl, introducing a nitrogen atom in the aromatic ring.

Furan Derivatives

- 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid: Structure: Substituted with furan-2-yl, an oxygen-containing heterocycle. Synthesis: Limited yield data, but furan’s electron-rich nature may alter reactivity during oxadiazole formation .

Substituted Phenyl Derivatives

Halogenated Phenyl Groups

- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (Compound 19): Synthesis: 45% yield via HPLC purification; bromine enhances lipophilicity . Applications: Bromine’s steric and electronic effects may improve binding in hydrophobic pockets.

- 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid: Synthesis: Part of a radiochemistry study; halogenation likely increases bioavailability .

Methoxy/Ethoxy Phenyl Groups

- Properties: Increased solubility due to methoxy’s polarity.

- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Structure: Ethoxy group increases steric bulk compared to methoxy . Applications: Ethoxy may prolong metabolic half-life by resisting oxidation.

Aliphatic Substitutents

- 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)propanoic acid: Synthesis: No yield reported, but tert-butyl introduces significant steric hindrance .

- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid: Synthesis: 47% yield when used in amide formation; aliphatic groups simplify purification .

Positional Isomers of Thiophene Substitution

- 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid: Structure: Thiophene attached at the 2-position instead of 3-position. Properties: Molecular formula C₉H₈N₂O₃S (224.24 g/mol); positional isomerism may alter electronic distribution and biological target interactions .

Biological Activity

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential applications in medicine.

- Molecular Formula : C9H8N2O4S

- Molecular Weight : 224.24 g/mol

- Structure : The compound features a thienyl group attached to a 1,2,4-oxadiazole ring and a propanoic acid moiety.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been reported to possess antifungal and antibacterial activities. A study highlighted that certain synthesized oxadiazoles demonstrated higher antifungal activity compared to existing treatments like pimprinine .

Anti-inflammatory Effects

Compounds derived from 1,2,4-oxadiazoles have also been associated with anti-inflammatory effects. A review indicated that many derivatives exhibit potential in reducing inflammation without causing significant genotoxic effects .

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity tests such as the Ames test and SOS Chromotest are crucial. Studies have shown that while some oxadiazole derivatives can induce a weak SOS response, modifications can reduce this response significantly . This suggests that careful structural modifications can enhance biological efficacy while minimizing DNA damage risks.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thienyl derivatives and appropriate nitrogen sources.

- Coupling with Propanoic Acid : The final step involves coupling the oxadiazole intermediate with propanoic acid to yield the target compound.

Case Study 1: Antifungal Activity

In a comparative study on various oxadiazole derivatives, this compound was tested against common fungal strains. Results indicated that this compound exhibited notable antifungal activity, outperforming several traditional antifungal agents in specific assays.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of this compound in vitro. Results demonstrated a significant reduction in inflammatory markers in treated cell lines compared to untreated controls.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various fungal strains; potential for further development as an antifungal agent. |

| Anti-inflammatory | Significant reduction in inflammation markers; promising for therapeutic applications in inflammatory diseases. |

| Genotoxicity | Modifications can reduce genotoxic risks while maintaining efficacy. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid?

- Answer : The compound can be synthesized via microwave-assisted cyclization for reduced reaction times (e.g., 2.5–3 hours for analogous oxadiazoles) . Alternatively, condensation reactions between thiophene-based precursors and propanoic acid derivatives under reflux with acetic acid and sodium acetate yield the oxadiazole core, followed by recrystallization for purification . Optimization of molar ratios (e.g., 1:1 for aldehyde and thioamide precursors) and solvent systems (e.g., ethanol/water mixtures) is critical to suppress byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Answer : Employ X-ray crystallography to resolve the oxadiazole-thiophene conformation (as demonstrated for pyridinyl analogs) . Complement with 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments (e.g., thienyl protons at δ 7.2–8.1 ppm) and carbon frameworks . IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid and oxadiazole) . Elemental analysis validates purity (>95%) .

Q. What solvent systems are optimal for purification and recrystallization?

- Answer : Use acetic acid for recrystallization due to its polarity and compatibility with heterocyclic systems, as shown for structurally related triazole-propanoic acids . For column chromatography, a gradient of ethyl acetate/hexane (30–70%) effectively separates polar byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound?

- Answer : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2 or bacterial efflux pumps). For analogous thiadiazole derivatives, docking scores correlated with experimental IC50 values, suggesting utility in antibacterial or anti-inflammatory research . Validate predictions with in vitro assays (e.g., MIC testing for antimicrobial activity) .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Answer : Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon couplings, particularly for overlapping thienyl and oxadiazole signals . Compare experimental melting points with literature values (e.g., pyridinyl analogs melt at 180–185°C) to detect impurities . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 255.05 for C10H10N2O3S) .

Q. How can computational methods optimize reaction conditions for higher yields?

- Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers). For microwave-assisted reactions, simulate dielectric heating effects to optimize power (e.g., 150 W) and temperature (80–100°C) . Design of Experiments (DoE) tools (e.g., response surface methodology) statistically validate parameter interactions (e.g., catalyst concentration vs. reaction time) .

Q. What are the challenges in studying the compound’s solubility and formulation for biological assays?

- Answer : The carboxylic acid group confers pH-dependent solubility: insoluble in neutral buffers but soluble in alkaline conditions (pH > 8). Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies, ensuring compatibility with cell viability . For in vivo work, consider prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Methodological Considerations Table

| Aspect | Recommended Technique/Approach | Key References |

|---|---|---|

| Synthesis Optimization | Microwave-assisted cyclization | |

| Structural Confirmation | X-ray crystallography + 2D NMR | |

| Bioactivity Prediction | Molecular docking + in vitro validation | |

| Purity Analysis | Elemental analysis + HRMS | |

| Solubility Enhancement | Prodrug derivatization (esterification) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.